Cortisone (CAS 53-06-5) is a naturally occurring 21-carbon steroid hormone and the inactive prodrug precursor to hydrocortisone (cortisol). In industrial and laboratory procurement, Cortisone free base is primarily sourced as a highly specific biochemical substrate, an analytical reference standard, and an active pharmaceutical ingredient (API) precursor [1]. Unlike its active metabolite, Cortisone requires enzymatic reduction by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to exhibit glucocorticoid receptor activity. While it shares the poor aqueous solubility typical of corticosteroids, Cortisone demonstrates distinct physicochemical behaviors—such as unique solubility profiles in supercritical fluids and specific organic glycols—that dictate its selection over its esterified derivatives (e.g., Cortisone Acetate) or its active counterpart in advanced formulation and assay development [1].
Substituting Cortisone with its active metabolite (Hydrocortisone) or its common ester (Cortisone Acetate) fundamentally compromises both biochemical assays and formulation thermodynamics. In pharmacological screening, using Hydrocortisone bypasses the 11β-HSD1 conversion step entirely, rendering target-specific inhibitor assays non-functional[1]. In formulation contexts, replacing Cortisone free base with Cortisone Acetate drastically alters solvent compatibility; for instance, the acetate ester is virtually insoluble in propylene glycol, a common vehicle, whereas the free base maintains high solubility[2]. Furthermore, in green processing, Cortisone exhibits significantly different phase behavior in supercritical carbon dioxide compared to Hydrocortisone, meaning extraction and micronization parameters cannot be generically translated between the two [3].
For advanced micronization and green extraction processes, Cortisone demonstrates significantly higher solubility in cosolvent-modified supercritical fluids than its active counterpart. In mixtures of supercritical CO2 modified with 2-4 mol % ethanol (at 318.15–373.15 K and 13–27 MPa), the mole fraction solubility of Cortisone is, on average, 3.5 times higher than that of Hydrocortisone [1]. This thermodynamic advantage allows for lower solvent volumes and higher yields during supercritical antisolvent (SAS) precipitation.
| Evidence Dimension | Solubility in ethanol-modified supercritical CO2 |
| Target Compound Data | Cortisone (Average 3.5x higher mole fraction solubility) |
| Comparator Or Baseline | Hydrocortisone (Baseline solubility) |
| Quantified Difference | 3.5-fold increase in solubility |
| Conditions | Supercritical CO2 with 2-4 mol % ethanol at 13–27 MPa and 318.15–373.15 K |
Enables more efficient and cost-effective supercritical fluid processing and nanoparticle engineering compared to hydrocortisone.
When formulating non-aqueous liquid vehicles or topical solutions, the choice between Cortisone free base and Cortisone Acetate is critical. Cortisone free base achieves a solubility of approximately 2.0% (20 mg/mL) in propylene glycol [1]. In stark contrast, Cortisone Acetate is barely soluble in the same solvent, reaching only about 0.1% (1 mg/mL) [1]. This 20-fold difference dictates the necessity of the free base for specific glycol-based delivery systems.
| Evidence Dimension | Solubility in propylene glycol |
| Target Compound Data | Cortisone free base (~2.0% or 20 mg/mL) |
| Comparator Or Baseline | Cortisone Acetate (~0.1% or 1 mg/mL) |
| Quantified Difference | 20-fold higher solubility |
| Conditions | Propylene glycol at standard formulation temperatures |
Prevents precipitation in glycol-based formulations, making the free base the mandatory choice over the acetate ester for these specific vehicles.
Cortisone is biologically inactive at the glucocorticoid receptor until reduced to cortisol by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). In standardized in vitro assays evaluating 11β-HSD1 inhibitors, 200 nM of radiolabeled Cortisone is utilized as the obligate substrate to measure conversion rates [1]. Hydrocortisone cannot be used as a substitute in this context, as it is the end-product; utilizing it would bypass the enzymatic step entirely and yield false assay mechanics.
| Evidence Dimension | 11β-HSD1 enzymatic substrate viability |
| Target Compound Data | Cortisone (Functions as the obligate reducible substrate) |
| Comparator Or Baseline | Hydrocortisone (End-product; bypasses the enzyme) |
| Quantified Difference | Absolute requirement vs. complete assay failure |
| Conditions | Intact cell assays and in vitro biochemical screening (e.g., 200 nM substrate concentration) |
Cortisone is the non-substitutable reference material required for screening drugs targeting metabolic syndrome via 11β-HSD1 inhibition.
Cortisone can be co-crystallized with Hydrocortisone to form a unique drug-prodrug solid solution that violates traditional Etter's rules for hydrogen bonding. This engineered solid phase nearly doubles the dissolution rate compared to pure Hydrocortisone alone [1]. For materials scientists, procuring Cortisone to act as a structural disruptor in Hydrocortisone crystal lattices offers a novel pathway to overcome the poor aqueous solubility of the active API.
| Evidence Dimension | Aqueous dissolution rate |
| Target Compound Data | Cortisone-Hydrocortisone solid solution (Nearly 2x dissolution rate) |
| Comparator Or Baseline | Pure Hydrocortisone (Baseline dissolution rate) |
| Quantified Difference | ~100% increase in dissolution velocity |
| Conditions | Solid solution prepared via supercritical CO2 assisted spray drying or solvent evaporation |
Provides formulation scientists with a crystal engineering technique to drastically improve the bioavailability of corticosteroid therapeutics.
Because Cortisone strictly requires enzymatic conversion to become active, it is the mandatory substrate for in vitro and cell-based assays evaluating 11β-HSD1 inhibitors. Procuring high-purity Cortisone ensures accurate baseline measurements of cortisone-to-cortisol conversion rates in metabolic syndrome and anti-obesity drug development[1].
Due to its 20-fold higher solubility in propylene glycol compared to Cortisone Acetate, Cortisone free base is the preferred starting material for non-aqueous liquid vehicles and specific topical formulations where ester precipitation would compromise shelf-life and dosing accuracy [2].
Cortisone's superior solubility in ethanol-modified supercritical CO2 (3.5x higher than hydrocortisone) makes it an ideal candidate for supercritical antisolvent (SAS) processing. It is highly suited for engineering ultra-fine particles or drug-prodrug solid solutions with enhanced dissolution profiles [3].
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